molecular formula C8H9BrN2O2 B1393797 Ethyl 3-Amino-5-bromoisonicotinate CAS No. 1257535-56-0

Ethyl 3-Amino-5-bromoisonicotinate

Cat. No.: B1393797
CAS No.: 1257535-56-0
M. Wt: 245.07 g/mol
InChI Key: SPXGHCFJEVUZOO-UHFFFAOYSA-N
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Description

Ethyl 3-Amino-5-bromoisonicotinate (CAS 1257535-56-0) is a versatile pyridine derivative with a molecular formula of C8H9BrN2O2 and a molecular weight of 245.08 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Its structure features multiple functional groups—a bromine substituent and an amino group on the pyridine ring, alongside an ethyl ester—that make it a versatile precursor for constructing more complex molecules . Derivatives of isonicotinate have been identified as key scaffolds in the development of compounds with significant biological activities. Research indicates that similar structures exhibit potential as ligands for metal complexes with anticancer properties and have shown promising binding affinity in molecular docking studies, such as with the COVID-19 main protease (PDB ID: 6LU7), suggesting a role in pharmaceutical research . The presence of both bromine and amino groups allows for diverse chemical transformations, including metal-catalyzed cross-coupling reactions and nucleophilic substitutions, enabling researchers to explore novel chemical space . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-amino-5-bromopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)7-5(9)3-11-4-6(7)10/h3-4H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXGHCFJEVUZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NC=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901201424
Record name 4-Pyridinecarboxylic acid, 3-amino-5-bromo-, ethyl ester
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Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257535-56-0
Record name 4-Pyridinecarboxylic acid, 3-amino-5-bromo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257535-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinecarboxylic acid, 3-amino-5-bromo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901201424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualizing Halogenated Aminopyridines Within Heterocyclic Synthesis

Halogenated aminopyridines are a class of compounds of significant interest in heterocyclic synthesis. The presence of both a halogen and an amino group on the pyridine (B92270) ring provides multiple reactive sites, allowing for a diverse range of chemical transformations. These compounds serve as crucial intermediates in the construction of various heterocyclic systems, many of which are scaffolds for biologically active molecules. researchgate.netnih.gov

The strategic placement of halogen atoms, such as bromine, on the pyridine ring influences the electronic properties and reactivity of the molecule. mdpi.com Halogens can act as leaving groups in nucleophilic substitution reactions or facilitate cross-coupling reactions, enabling the introduction of various functional groups. The amino group, on the other hand, can be readily diazotized or acylated, further expanding the synthetic possibilities. This dual functionality makes halogenated aminopyridines valuable precursors for creating libraries of compounds for drug discovery and materials science. nih.gov

Structural Features of Ethyl 3 Amino 5 Bromoisonicotinate and Their Implications for Chemical Reactivity

The chemical behavior of Ethyl 3-Amino-5-bromoisonicotinate is a direct consequence of its distinct structural features. The pyridine (B92270) ring, an electron-deficient aromatic system, is further influenced by the electronic effects of its substituents.

Functional GroupPositionInfluence on Reactivity
Amino Group (-NH2)3An electron-donating group that activates the ring towards electrophilic substitution and can act as a nucleophile.
Bromo Group (-Br)5An electron-withdrawing group that also serves as a good leaving group in nucleophilic aromatic substitution and a handle for cross-coupling reactions.
Ethyl Ester (-COOEt)4An electron-withdrawing group that deactivates the ring and provides a site for hydrolysis or amidation.

The interplay of these functional groups dictates the molecule's reactivity. The amino group directs incoming electrophiles and can participate in cyclization reactions. The bromine atom's position makes it susceptible to displacement by nucleophiles and enables participation in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, to form carbon-carbon and carbon-nitrogen bonds, respectively. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups.

Overview of Current Research Trajectories for Substituted Nicotinate and Isonicotinate Derivatives

De Novo Synthesis Pathways and Retrosynthetic Analysis

The construction of the substituted pyridine (B92270) ring of ethyl 3-amino-5-bromoisonicotinate from acyclic precursors represents a fundamental approach in its de novo synthesis. Retrosynthetic analysis reveals several potential disconnections of the target molecule, offering various strategic pathways for its assembly.

A common retrosynthetic strategy involves the disconnection of the pyridine ring, leading back to simpler, more readily available starting materials. For instance, a plausible approach begins with the conceptual disassembly of the target molecule into a dicarbonyl compound, an amine source, and a component contributing the C4 carbon and the bromine atom. This approach often utilizes condensation reactions to build the pyridine core.

One practical realization of this strategy starts with ethyl acetoacetate (B1235776) and an ammonia (B1221849) source, such as ammonium (B1175870) acetate, to form ethyl 3-aminocrotonate. haui.edu.vnresearchgate.net This intermediate contains the basic C-N-C backbone and the ester functionality. Subsequent reaction with a suitable three-carbon component incorporating the bromine atom at the desired position would then lead to the formation of the pyridine ring.

Another retrosynthetic approach considers the formation of the 3-amino and 5-bromo substituents as key transformations on a pre-existing pyridine ring. This would involve starting with a simpler pyridine derivative and introducing the required functional groups through electrophilic substitution or other functionalization reactions. However, controlling the regioselectivity of such reactions on the pyridine ring can be challenging.

Strategic Functionalization Approaches for Pyridine Ring Construction

The construction of the highly substituted pyridine ring in this compound necessitates strategic functionalization approaches that ensure high regioselectivity and yield. Various methods for pyridine synthesis can be adapted for this purpose.

One prominent strategy is the Hantzsch pyridine synthesis and its variations. While the classical Hantzsch synthesis typically yields dihydropyridines, subsequent oxidation can provide the aromatic pyridine ring. A modified approach could involve the one-pot condensation of an enamine (like ethyl 3-aminocrotonate), an active methylene (B1212753) compound, and an aldehyde equivalent, followed by aromatization. The appropriate choice of reactants would be critical to introduce the amino and bromo substituents at the correct positions.

Another powerful method involves the use of multicomponent reactions (MCRs). rasayanjournal.co.in MCRs offer an efficient and atom-economical way to construct complex molecules in a single step from three or more starting materials. rasayanjournal.co.in A potential MCR for this compound could involve the reaction of a β-ketoester, a bromine-containing aldehyde or its equivalent, and an ammonia source. This approach has the advantage of building the core structure and introducing the necessary substituents in a convergent manner.

Furthermore, cycloaddition reactions, such as [4+2] cycloadditions (Diels-Alder reactions), can be employed to construct the pyridine ring. This would involve the reaction of a suitable 1-azadiene with a dienophile. The substituents on the diene and dienophile would need to be carefully chosen to yield the desired substitution pattern on the final pyridine product.

Optimization of Reaction Conditions for Enhanced Yield, Selectivity, and Atom Economy

Optimizing reaction conditions is paramount to maximize the yield and purity of this compound while minimizing waste. Key parameters that are often fine-tuned include the choice of solvent, catalyst, temperature, and reaction time. researchgate.net

Solvent Effects: The choice of solvent can significantly influence reaction rates and selectivity. haui.edu.vn For many pyridine syntheses, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are effective. haui.edu.vn However, for greener approaches, the use of more environmentally benign solvents like ethanol (B145695) or even water is being explored. biosynce.comacs.org In some cases, solvent-free conditions, which can lead to cleaner reactions and easier product isolation, have been successfully employed. rasayanjournal.co.in

Catalysis: The use of catalysts is crucial for enhancing reaction rates and controlling selectivity. biosynce.com Both acid and base catalysis are commonly employed in pyridine synthesis. For instance, Lewis acids can activate carbonyl compounds towards nucleophilic attack, while bases can promote condensation reactions. In recent years, the development of novel catalysts, including metal-based catalysts and organocatalysts, has provided more efficient and selective routes to substituted pyridines. organic-chemistry.org For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are widely used to introduce substituents onto a pre-existing pyridine ring, although this is more relevant to functionalization than de novo synthesis. mdpi.com

Temperature and Reaction Time: These two parameters are often interdependent. Higher temperatures generally lead to faster reaction rates, but can also result in the formation of unwanted byproducts. researchgate.net Microwave-assisted synthesis has emerged as a valuable tool, often leading to dramatically reduced reaction times and improved yields compared to conventional heating. acs.orgsemanticscholar.org Optimization studies typically involve running the reaction at various temperatures and monitoring the progress over time to find the optimal balance. haui.edu.vn

Stoichiometry and Atom Economy: Adjusting the molar ratios of the reactants is another critical aspect of optimization. haui.edu.vn To improve atom economy, it is desirable to use stoichiometric amounts of reactants or a slight excess of a readily available and inexpensive one. Multicomponent reactions inherently offer high atom economy as most of the atoms from the starting materials are incorporated into the final product. rasayanjournal.co.in

Below is an interactive data table summarizing the optimization of reaction conditions for the synthesis of a related compound, ethyl 3-aminocrotonate, which is a key intermediate.

EntrySolventReactant Ratio (Ammonium Acetate:Ethyl Acetoacetate)Time (hours)Yield (%)
1Methanol (B129727)3:12092.1
2Ethanol3:12084.4
3Isopropyl alcohol3:12073.7
4t-Butanol3:12074.3
5Acetonitrile3:12068.6
6Benzene3:12052.8
7Toluene3:12050.9
8Solvent-free3:12078.3
9Methanol1:120-
10Methanol2:120-
11Methanol3:110-
12Methanol3:130-

Data adapted from studies on the synthesis of ethyl 3-aminocrotonate, a precursor. researchgate.net

Green Chemistry Considerations in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals, including this compound. The goal is to develop more sustainable processes that minimize environmental impact and improve safety.

Use of Greener Solvents: A key aspect of green chemistry is the replacement of hazardous organic solvents with more environmentally friendly alternatives. biosynce.com Water, ethanol, and ionic liquids are being explored as reaction media for pyridine synthesis. rasayanjournal.co.inbiosynce.com Some pyridine derivatives can even act as recyclable solvents themselves, forming immiscible phases with water at different temperatures, which simplifies separation and recycling. biosynce.com

Catalysis and Atom Economy: The use of catalysts is a cornerstone of green chemistry as it reduces the amount of reagents needed and can lead to more selective reactions with less waste. rasayanjournal.co.inbiosynce.com Multicomponent reactions are particularly attractive from a green chemistry perspective due to their high atom economy. rasayanjournal.co.in

Energy Efficiency: Microwave-assisted synthesis is considered a green technology because it often leads to shorter reaction times and, consequently, lower energy consumption compared to conventional heating methods. acs.orgnih.gov

Renewable Feedstocks: While not yet widely implemented for this specific compound, a long-term goal of green chemistry is to utilize renewable feedstocks instead of petroleum-based starting materials. Research in this area is ongoing and could eventually lead to more sustainable pathways for producing pyridine derivatives.

Waste Reduction: The design of synthetic routes that minimize the formation of byproducts and facilitate the recycling of reagents and catalysts is a primary objective. rasayanjournal.co.in This can be achieved through the use of highly selective reactions and efficient purification techniques.

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally responsible.

Derivatization and Functionalization Strategies for Ethyl 3 Amino 5 Bromoisonicotinate Analogues

Synthetic Routes to Novel Substituted Pyridine (B92270) Carboxylates

The core structure of ethyl 3-amino-5-bromoisonicotinate provides a robust platform for the synthesis of a diverse array of substituted pyridine carboxylates. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and alkyl groups.

One of the most powerful methods for this transformation is the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of the bromo-substituted pyridine with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. For instance, the coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been shown to proceed efficiently in the presence of a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base in a 1,4-dioxane/water solvent system. mdpi.com This methodology can be extrapolated to this compound to generate a library of 5-aryl-3-aminoisonicotinic acid ethyl esters. The reaction conditions are generally mild and tolerate a wide range of functional groups on the boronic acid partner. mdpi.com

Another significant approach is the synthesis of pyridinylboronic esters from the corresponding bromopyridines. The bromo-substituent of this compound can be converted into a boronic ester, such as a pinacol (B44631) boronate, through a palladium-catalyzed cross-coupling reaction with a diboron (B99234) reagent like bis(pinacolato)diboron. arkat-usa.orgdigitellinc.com This pyridinylboronic ester then becomes a versatile intermediate for subsequent Suzuki-Miyaura reactions with a wide array of aryl and heteroaryl halides, offering a divergent synthetic route to various substituted pyridines. researchgate.net The lithiation of 3-bromopyridine (B30812) at low temperatures followed by reaction with a borate (B1201080) ester is another effective method to generate the corresponding boronic acid, which can then be used in cross-coupling reactions. princeton.eduorgsyn.org

The following table summarizes representative conditions for the synthesis of substituted pyridine carboxylates via Suzuki-Miyaura coupling:

Starting MaterialCoupling PartnerCatalyst SystemBaseSolventProduct Type
5-Bromo-2-methylpyridin-3-amineArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O5-Aryl-2-methylpyridin-3-amine
3-Bromopyridine(6-Methylpyridin-3-yl)boronic acidNot specifiedNot specifiedNot specified6-Methyl-3,3'-bipyridine
2-Chloro-3-(trifluoromethyl)pyridine(6-Methylpyridin-3-yl)boronic acidNot specifiedNot specifiedNot specified6-Methyl-3'-(trifluoromethyl)-2,3'-bipyridine

This table is illustrative and based on reactions with similar substrates.

Preparation of Complex Heterocyclic Scaffolds Utilizing the Isonicotinate (B8489971) Core

The strategic placement of reactive functional groups on the this compound core makes it an excellent precursor for the synthesis of various fused heterocyclic systems. The amino group, in particular, can participate in cyclization reactions to form five- or six-membered rings fused to the pyridine core.

Imidazo[4,5-b]pyridines are a class of heterocycles with significant biological activity. These can be synthesized from 3-aminopyridine (B143674) derivatives through several routes. One common method involves the reaction of a 2,3-diaminopyridine (B105623) with a carboxylic acid or its derivative. princeton.edu While this compound is not a 2,3-diaminopyridine, it can be a precursor to such compounds. Alternatively, palladium-catalyzed amidation of 2-chloro-3-aminopyridines with primary amides, followed by in-situ cyclization, provides a regioselective route to N1-substituted imidazo[4,5-b]pyridines. rsc.org This suggests that conversion of the bromo-substituent to a chloro or other suitable group could open up this synthetic pathway. Another approach involves the reductive cyclization of 2-nitro-3-aminopyridine with aldehydes or ketones. arkat-usa.org

Pyrazolo[3,4-b]pyridines , another important class of kinase inhibitors, can also be synthesized from 3-aminopyridine precursors. A general method involves the condensation of a 5-aminopyrazole with a β-ketoester or a similar 1,3-dielectrophile. More modern approaches utilize cascade reactions, such as the 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes, to construct the pyrazolo[3,4-b]pyridine core. digitellinc.com The amino group of this compound can be diazotized and then converted to a hydrazine, which can then undergo cyclization to form a pyrazole (B372694) ring.

Triazolo[4,5-b]pyridines and their isomers are accessible from 3-aminopyridine derivatives through diazotization followed by cyclization. For example, the reaction of 2-hydrazinylpyridines with various reagents can lead to the formation of the fused triazole ring. researchgate.netchemicalbook.com Specifically, the diazotization of a 2,3-diaminopyridine derivative can lead to the formation of a v-triazolo[4,5-b]pyridine. mdpi.com A more recent method involves the post-modification of products from a Groebke–Blackburn–Bienaymé multicomponent reaction to yield triazolo[4′,5′:4,5]furo[2,3-c]pyridines. nih.govorganic-chemistry.org

The following table outlines general strategies for the synthesis of fused heterocycles from aminopyridine precursors:

Target HeterocyclePrecursor TypeKey Reaction
Imidazo[4,5-b]pyridine2,3-DiaminopyridineCondensation with carboxylic acids/aldehydes
Pyrazolo[3,4-b]pyridine3-HydrazinopyridineCyclization with 1,3-dielectrophiles
Triazolo[4,5-b]pyridine2,3-DiaminopyridineDiazotization and cyclization

Transformations of the Amino Group: Acylation, Alkylation, Arylation, and Diazotization Reactions

The amino group at the 3-position of this compound is a key site for a variety of functionalization reactions, including acylation, alkylation, arylation, and diazotization.

Acylation of the amino group is a straightforward transformation, typically achieved by reacting the aminopyridine with an acyl chloride or anhydride (B1165640). For example, the reaction of 5-bromo-2-methylpyridin-3-amine with acetic anhydride in the presence of a catalytic amount of sulfuric acid yields N-[5-bromo-2-methylpyridine-3-yl]acetamide. mdpi.com This reaction proceeds via a nucleophilic addition-elimination mechanism where the amino group attacks the carbonyl carbon of the acylating agent. masterorganicchemistry.com

Alkylation of the amino group can be achieved using various alkylating agents such as alkyl halides or through reductive amination. A modern and environmentally friendly approach involves the direct N-alkylation of unprotected amino acids with alcohols, catalyzed by a well-defined iron complex. youtube.com This method could potentially be adapted for the N-alkylation of this compound.

Arylation of the amino group is commonly performed using the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. sigmaaldrich.com This reaction allows for the formation of N-aryl and N-heteroaryl bonds under relatively mild conditions and exhibits broad substrate scope and functional group tolerance. This compound can serve as the amine component in a coupling with various aryl halides to produce N-aryl-3-amino-5-bromoisonicotinates.

Diazotization of the amino group on the pyridine ring, followed by subsequent reactions, offers a powerful tool for introducing a wide range of substituents. The reaction of an aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) forms a diazonium salt. sigmaaldrich.com This diazonium intermediate can then be subjected to various transformations, such as Sandmeyer-type reactions to introduce halides (Cl, Br, I), cyano, or hydroxyl groups.

Ester Hydrolysis, Transesterification, and Reduction Reactions

The ethyl ester group at the 4-position of the pyridine ring can undergo several important transformations, including hydrolysis, transesterification, and reduction.

Ester hydrolysis to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. researchgate.net This reaction is essentially irreversible and yields the sodium salt of the carboxylic acid, which can then be acidified to obtain the free carboxylic acid.

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) and an acid catalyst would lead to the corresponding methyl ester. This reaction is an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion.

Reduction of the ester group can lead to either an aldehyde or a primary alcohol, depending on the reducing agent and reaction conditions. The use of a bulky and sterically hindered reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures allows for the partial reduction of the ester to the corresponding aldehyde. Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce the ester all the way to the primary alcohol. Selective reduction of the carbon-bromine bond in the presence of an ester can be achieved using specific reagents like dichloroindium hydride (HInCl₂), which can be generated from InCl₃ and DIBAL-H. rsc.org

Exploration of Organometallic Intermediates and Their Synthetic Utility

The bromine atom on the pyridine ring of this compound is a prime handle for the formation of organometallic intermediates, which can then be used in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are the most common methods to utilize the bromo-substituent. In addition to the Suzuki-Miyaura reaction mentioned earlier, other important transformations include:

Heck Reaction: The coupling of the bromo-pyridine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction is highly stereoselective, typically affording the trans isomer.

Sonogashira Coupling: The reaction with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to yield an alkynyl-substituted pyridine. This method is highly efficient for the formation of sp-sp² carbon-carbon bonds.

Stille Coupling: The coupling with an organostannane reagent, catalyzed by palladium. While effective, the toxicity of the tin reagents is a significant drawback. youtube.comsigmaaldrich.com

Buchwald-Hartwig Amination: As mentioned in section 4.3, this reaction can also be used to couple the bromo-pyridine with various amines to form N-arylated or N-alkylated products. sigmaaldrich.com

Lithiation of the pyridine ring can be achieved through halogen-metal exchange. Reacting 3-bromopyridine derivatives with a strong base like n-butyllithium at low temperatures can generate the corresponding 3-lithiopyridine intermediate. princeton.edu This highly reactive organolithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. For example, reaction with a borate ester yields a boronic acid or ester, a key intermediate for Suzuki couplings. orgsyn.org

The following table provides a summary of common organometallic reactions involving bromo-pyridines:

Reaction NameCoupling PartnerCatalyst SystemKey Feature
Suzuki-MiyauraBoronic acid/esterPd catalyst, BaseForms C(sp²)-C(sp²) bonds
HeckAlkenePd catalyst, BaseForms C(sp²)-C(sp²) bonds (alkenylation)
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalystForms C(sp²)-C(sp) bonds (alkynylation)
StilleOrganostannanePd catalystVersatile C-C bond formation
Buchwald-HartwigAminePd catalyst, BaseForms C-N bonds

Advanced Spectroscopic and Spectrometric Characterization Methodologies for Mechanistic and Structural Insights

Application of Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For a molecule like Ethyl 3-amino-5-bromoisonicotinate, one-dimensional (1D) NMR (¹H and ¹³C) provides initial, crucial information on the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum, the aromatic protons on the pyridine (B92270) ring are expected to appear as distinct signals, with their chemical shifts and coupling patterns revealing their relative positions. The ethyl group of the ester will show a characteristic quartet and triplet pattern. The protons of the amino group may appear as a broad singlet.

The ¹³C NMR spectrum will complement this by showing a signal for each unique carbon atom, including those in the pyridine ring and the ethyl ester group. The chemical shifts are indicative of the electronic environment of each carbon.

However, for unambiguous assignment and to understand through-bond and through-space correlations, multidimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This 2D experiment would reveal proton-proton couplings within the molecule. For instance, it would definitively link the quartet and triplet of the ethyl group and show correlations between adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying the connectivity of non-protonated carbons, such as the carbonyl carbon and the carbon atoms of the pyridine ring attached to the bromine and amino groups.

Illustrative NMR Data for the Analogous Compound Ethyl 3-aminobenzoate (B8586502):

The following tables present typical ¹H and ¹³C NMR chemical shift ranges for Ethyl 3-aminobenzoate, which serves as a model for the types of signals expected for this compound. chemicalbook.comguidechem.com The presence of the electronegative nitrogen in the pyridine ring and the bromine atom in the target compound would be expected to further shift the signals of the nearby protons and carbons.

Table 1: Predicted ¹H NMR Data for this compound based on Ethyl 3-aminobenzoate Analog

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H (ring)7.0 - 8.5s, d
-CH₂- (ethyl)~4.3q
-NH₂4.0 - 5.5 (broad)s
-CH₃ (ethyl)~1.3t

Data is illustrative and based on known ranges for similar functional groups. oregonstate.edulibretexts.org

Table 2: Predicted ¹³C NMR Data for this compound based on Ethyl 3-aminobenzoate Analog

CarbonPredicted Chemical Shift (δ, ppm)
C=O (ester)~166
C (aromatic)115 - 150
C-Br (aromatic)110 - 120
C-N (aromatic)140 - 150
-CH₂- (ethyl)~61
-CH₃ (ethyl)~14

Data is illustrative and based on known ranges for similar functional groups. spectrabase.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₈H₉BrN₂O₂), HRMS would be used to determine the exact mass of the molecular ion, which can then be compared to the calculated theoretical mass to confirm the molecular formula.

A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of almost equal intensity separated by 2 m/z units (M+ and M+2), a signature pattern for a monobrominated compound. nih.govresearchgate.net

Electron ionization (EI) would likely cause fragmentation of the molecule. The analysis of these fragmentation patterns provides valuable structural information. Common fragmentation pathways for ethyl esters include the loss of the ethoxy radical (•OCH₂CH₃) or the entire ethoxycarbonyl group. scienceready.com.auchemistrynotmystery.comdocbrown.infolibretexts.org

Table 3: Predicted HRMS Fragmentation for this compound

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Possible Fragment Ion
243.98245.98[M - H]⁺
215.95217.95[M - C₂H₅]⁺
198.98200.98[M - OCH₂CH₃]⁺
171.97173.97[M - COOC₂H₅]⁺

These are predicted fragments based on common fragmentation patterns of ethyl esters and aromatic compounds. massbank.jpacs.orgmdpi.commassbank.eu

Vibrational Spectroscopy (IR and Raman) for Probing Intermolecular Interactions and Reaction Progress Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying functional groups and can be used to monitor the progress of a reaction by observing the appearance or disappearance of characteristic vibrational bands.

For this compound, IR spectroscopy would clearly show the presence of the amino group (N-H stretching vibrations), the carbonyl group of the ester (C=O stretching), and the C-O bonds of the ester. The aromatic pyridine ring would also have characteristic C=C and C=N stretching vibrations. tsijournals.comresearchgate.netresearchgate.netacs.orgchemicalbook.com

Raman spectroscopy would also detect these vibrations but is often particularly sensitive to the vibrations of the aromatic ring and the C-Br bond. acs.orgresearchgate.netnih.govresearchgate.net The combination of both IR and Raman provides a more complete picture of the vibrational modes of the molecule.

Table 4: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amino (-NH₂)N-H stretch3300 - 3500
N-H bend1580 - 1650
Ester (-COOC₂H₅)C=O stretch1700 - 1730
C-O stretch1100 - 1300
Aromatic RingC=C, C=N stretch1400 - 1600
C-H bend750 - 900
Bromo (-Br)C-Br stretch500 - 650

Data is illustrative and based on characteristic vibrational frequencies for these functional groups. acs.org

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Understanding Electronic Structure and Photophysical Properties

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the aminopyridine core acts as a chromophore. The UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The positions and intensities of these absorption bands are sensitive to the substituents on the pyridine ring. The amino group (an auxochrome) is likely to cause a red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted pyridine.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. Many substituted pyridines are known to be fluorescent. nih.govmdpi.comnih.govrsc.orgnih.gov The presence of both an electron-donating group (amino) and electron-withdrawing groups (bromo and ester) can lead to interesting photophysical properties, such as intramolecular charge transfer (ICT) upon excitation, which can influence the fluorescence quantum yield and the position of the emission maximum (Stokes shift). The heavy bromine atom might, however, lead to quenching of fluorescence through the heavy-atom effect, which promotes intersystem crossing to the triplet state.

Table 5: Predicted Photophysical Properties for this compound

PropertyPredicted Observation
UV-Vis Absorption (λₘₐₓ)250 - 350 nm
Molar Absorptivity (ε)10,000 - 25,000 M⁻¹cm⁻¹
Fluorescence Emission (λₑₘ)Potentially in the 350 - 500 nm range
Quantum Yield (Φ)Variable, potentially low due to heavy-atom effect

These are predicted properties based on the behavior of similar substituted pyridine systems.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound.

Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding. In the case of this compound, it is expected that the amino group could act as a hydrogen bond donor, and the nitrogen atom of the pyridine ring and the oxygen atoms of the carbonyl group could act as hydrogen bond acceptors, leading to the formation of extended supramolecular networks.

Illustrative Crystallographic Data for the Analogous Compound Ethyl 4-aminobenzoate (B8803810) (Benzocaine):

The following table presents crystallographic data for Ethyl 4-aminobenzoate, which illustrates the type of information that would be obtained for the target compound. nih.gov

Table 6: Illustrative Single-Crystal X-ray Diffraction Data for an Analogous Compound

ParameterValue for Ethyl 4-aminobenzoate
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.532
b (Å)5.998
c (Å)12.011
β (°)104.99
Volume (ų)872.2
Z4

Data obtained from the Cambridge Crystallographic Data Centre for Benzocaine. nih.gov

This data allows for the complete reconstruction of the molecular and crystal structure, offering unparalleled insight into the solid-state conformation and intermolecular forces.

Computational Chemistry and Theoretical Investigations of Ethyl 3 Amino 5 Bromoisonicotinate

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) serves as a cornerstone for investigating the structural and electronic characteristics of Ethyl 3-Amino-5-bromoisonicotinate. These calculations provide a detailed picture of the molecule's preferred three-dimensional arrangement and the distribution of electrons within its structure.

Researchers have performed geometrical optimization on closely related isomers, such as ethyl 5-amino-2-bromoisonicotinate, using DFT methods like the B3LYP functional with a 6-311+G(d,p) basis set. iucr.orgresearchgate.net Such studies reveal that the isonicotinate (B8489971) ring system is essentially planar. iucr.org For this compound, similar calculations would determine crucial parameters like bond lengths, bond angles, and dihedral angles. The optimized geometry represents the molecule's minimum energy conformation, which is fundamental for understanding its physical and chemical properties.

Electronic structure analysis focuses on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For the related isomer, ethyl 5-amino-2-bromoisonicotinate, the calculated HOMO-LUMO energy gap is 4.0931 eV. iucr.orgiucr.org

Another powerful tool in electronic structure analysis is the Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the charge distribution from the perspective of an approaching reagent. For the analogous ethyl 5-amino-2-bromoisonicotinate, the MEP surface shows pale red-colored regions, indicating negative potential, over the oxygen and nitrogen atoms of the isonicotinate ring, highlighting them as active sites for electrophilic attack. iucr.org Conversely, a pale-blue color over the amino group indicates a positive potential, marking it as a site for nucleophilic attack. iucr.orgiucr.org

Table 1: Selected Optimized Geometrical Parameters (Theoretical) for a Related Isomer (ethyl 5-amino-2-bromoisonicotinate) Data sourced from studies on a related isomer and presented here as an illustrative example of typical DFT results.

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C61.495N1-C2-C3123.9
C6-O11.350C2-C3-C4118.5
O1-C71.450C3-C4-C5119.2
N2-C31.370C4-C5-N1124.1
C5-Br11.890C5-N1-C2114.3

Table 2: Calculated Electronic Properties for a Related Isomer (ethyl 5-amino-2-bromoisonicotinate) Data sourced from studies on a related isomer and presented here as an illustrative example.

PropertyValue
HOMO Energy-6.01 eV
LUMO Energy-1.92 eV
HOMO-LUMO Gap (ΔE)4.09 eV
Total Interaction Energy (Etot)128.8 kJ mol-1
Electrostatic Energy (Eele)59.2 kJ mol-1
Dispersion Energy (Edis)140.3 kJ mol-1

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods are instrumental in predicting the spectroscopic signatures of molecules like this compound. By simulating vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions, these methods provide theoretical spectra that can be compared with experimental data to confirm molecular structures.

DFT calculations, often using the same B3LYP functional, can accurately predict infrared (IR) spectra. The calculated vibrational frequencies correspond to specific molecular motions, such as the stretching and bending of C=O, N-H, and C-Br bonds. Comparing the theoretical spectrum with an experimental one helps in assigning the observed absorption bands to their respective vibrational modes.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical shifts, when referenced against a standard like Tetramethylsilane (TMS), provide a powerful tool for structural elucidation and for resolving ambiguities in experimentally obtained spectra.

Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The results, often presented as oscillator strengths and absorption wavelengths (λmax), help in understanding the electronic properties and the nature of the chromophores within the molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While DFT calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and the influence of its environment. researchgate.net

A key area of interest is the conformational flexibility of the ethyl ester group. The C-O-C-C torsion angle can rotate, leading to different spatial arrangements. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformers and the energy barriers between them. researchgate.net This is particularly important for understanding how the molecule might fit into a receptor site or interact with other molecules.

Theoretical Insights into Reactivity and Selectivity via Computational Models

Computational models provide profound theoretical insights into the reactivity and selectivity of this compound. By analyzing the electronic structure and energy profiles of potential reactions, these models can predict how and where the molecule is most likely to react.

As mentioned, the MEP map is a primary tool for predicting reactivity. iucr.org The electron-rich regions (negative potential) on the pyridine (B92270) nitrogen and carbonyl oxygen suggest they are likely sites for electrophilic attack or coordination to metal ions. The electron-deficient regions (positive potential) around the amino group's hydrogens suggest they are susceptible to nucleophilic attack or deprotonation.

Fukui functions and dual descriptors, derived from conceptual DFT, offer a more quantitative approach. These reactivity indices can distinguish between sites susceptible to nucleophilic, electrophilic, or radical attack, providing a more nuanced picture of selectivity than MEP maps alone. For instance, these models could predict whether an incoming electrophile would preferentially attack the pyridine nitrogen or the amino nitrogen, a crucial question for synthetic applications.

Reaction Mechanism Pathway Exploration using Transition State Theory and Energy Landscapes

Computational chemistry allows for the detailed exploration of reaction mechanisms, mapping out the entire energy landscape from reactants to products. This involves locating transition states—the high-energy saddle points on the potential energy surface that connect reactants and intermediates to products. wikipedia.org

Transition State Theory (TST) is the theoretical framework used to understand and calculate reaction rates based on the properties of the reactants and the transition state. wikipedia.org For a given reaction of this compound, such as a nucleophilic aromatic substitution or a condensation reaction, computational methods can be used to model the step-by-step mechanism.

For example, studies on the thermal decomposition of other ethyl esters have shown mechanisms involving a six-membered cyclic transition state for the elimination of ethylene. researchgate.netresearchgate.net A similar pathway could be investigated for this compound. The process involves calculating the energies of the reactant, the proposed transition state, and the products. The energy difference between the reactant and the transition state gives the activation energy, a key determinant of the reaction rate. By mapping the entire pathway, researchers can identify the rate-determining step and understand the factors that control the reaction's outcome. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state correctly connects the reactant and product minima on the potential energy surface. researchgate.net

Applications of Ethyl 3 Amino 5 Bromoisonicotinate As a Pivotal Synthetic Intermediate

Role in the Construction of Complex Heterocyclic Systems with Diverse Substitution Patterns

The presence of both an amino group and a halogen on the pyridine (B92270) ring makes ethyl 3-amino-5-bromoisonicotinate an ideal precursor for the synthesis of fused heterocyclic systems. The amino group can participate in cyclization reactions with suitable reagents to form a new ring fused to the pyridine core. For instance, in reactions analogous to the synthesis of pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-diones from substituted chlorouracils, the amino group of this compound can act as a nucleophile to construct fused pyrimidine (B1678525) rings. umich.edu This approach allows for the generation of complex polycyclic aromatic systems with diverse substitution patterns, which are of significant interest in medicinal chemistry and materials science.

Utility in the Synthesis of Diverse Organic Compounds with Tailored Functionalities

The distinct reactivity of the functional groups in this compound allows for the synthesis of a variety of organic compounds with customized properties. The amino group can be acylated, alkylated, or diazotized to introduce a wide range of substituents. The bromine atom is a versatile handle for introducing new carbon-carbon or carbon-heteroatom bonds through cross-coupling reactions. Furthermore, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or other functional groups. This multi-faceted reactivity enables the generation of extensive libraries of compounds from a single, readily accessible starting material.

Contributions to Method Development in Cross-Coupling Chemistry and C-H Functionalization

This compound serves as an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C bond formation in modern organic synthesis.

Suzuki-Miyaura Coupling: The bromine atom at the 5-position of the pyridine ring readily participates in Suzuki-Miyaura coupling reactions with various organoboron reagents. libretexts.orgnih.gov This reaction allows for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at this position. The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron species and reductive elimination to afford the coupled product and regenerate the catalyst. youtube.com The Suzuki-Miyaura coupling of related bromoanilines with boronic esters has been shown to be compatible with a variety of functional groups, highlighting the potential for broad application with this compound. rsc.org

Table 1: Representative Suzuki-Miyaura Coupling Reaction

Reactant 1Reactant 2CatalystBaseProduct
This compoundArylboronic acidPd(PPh₃)₄K₂CO₃Ethyl 3-amino-5-arylisonicotinate

Sonogashira Coupling: The bromo-substituent also enables Sonogashira coupling reactions with terminal alkynes, providing a direct route to 3-amino-5-alkynylisonicotinate derivatives. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The resulting alkynylpyridines are valuable intermediates for the synthesis of more complex molecules, including conjugated polymers and biologically active compounds. The successful Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes demonstrates the feasibility of this transformation on the this compound scaffold. researchgate.net

Table 2: Representative Sonogashira Coupling Reaction

Reactant 1Reactant 2CatalystCo-catalystBaseProduct
This compoundTerminal alkynePd(PPh₃)₂Cl₂CuIEt₃NEthyl 3-amino-5-alkynylisonicotinate

Integration into Multi-Step Synthetic Sequences for Target Molecule Assembly

The multiple, orthogonally reactive functional groups of this compound make it an ideal building block for integration into complex, multi-step synthetic sequences. researchgate.netyoutube.comrsc.orgyoutube.com A synthetic strategy could involve an initial cross-coupling reaction at the bromine position, followed by modification of the amino group, and finally, transformation of the ester functionality. This stepwise approach allows for the precise and controlled assembly of highly functionalized target molecules. For example, a Suzuki coupling could be used to introduce a specific aryl group, followed by acylation of the amino group to install a desired amide, and subsequent reduction of the ester to an alcohol. This strategic functionalization is crucial in the total synthesis of natural products and the development of new pharmaceutical agents.

Future Research Directions and Unexplored Reactivity Profiles of Ethyl 3 Amino 5 Bromoisonicotinate

Novel Catalytic Applications and Ligand Development Strategies

The inherent electronic and structural features of Ethyl 3-Amino-5-bromoisonicotinate make it a compelling candidate for the development of novel catalytic systems. The pyridine (B92270) nitrogen and the exocyclic amino group can act in concert as a bidentate ligand for a wide array of transition metals. Furthermore, the bromo and ester functionalities provide convenient handles for further modification, allowing for the fine-tuning of the steric and electronic properties of the resulting metal complexes.

Future research should focus on the synthesis of transition metal complexes derived from Schiff bases of this compound. acs.orgthermofisher.com For instance, condensation of the amino group with various aldehydes could yield a library of ligands, whose coordination with metals like copper, palladium, or ruthenium could be explored for catalytic activities in reactions such as C-N coupling, hydrogenations, or oxidations. acs.orgthermofisher.com The development of such catalysts could offer milder reaction conditions and improved selectivity compared to existing systems.

Table 1: Potential Catalytic Applications and Ligand Development Strategies

Research AreaProposed StrategyPotential Outcome
Homogeneous Catalysis Synthesis of Schiff base ligands from this compound and their coordination with transition metals (e.g., Cu, Pd, Ru).Development of novel catalysts for cross-coupling reactions, hydrogenations, and oxidations with enhanced activity and selectivity. acs.orgthermofisher.com
Heterogeneous Catalysis Immobilization of this compound-based metal complexes onto solid supports (e.g., silica, polymers).Creation of recyclable and robust catalysts for sustainable chemical processes.
Ligand Tuning Modification of the bromo and ester groups to systematically alter the electronic and steric environment of the metal center.Optimization of catalyst performance for specific chemical transformations.

Exploration of Bio-orthogonal Reactions and Bioconjugation Potential

Bio-orthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, represents a frontier in chemical biology. wikipedia.orgspringernature.comresearchgate.net The functional groups on this compound, particularly the amino and bromo groups, present opportunities for its development as a bio-orthogonal probe.

The primary amino group can be a target for specific labeling reagents. thermofisher.com More intriguingly, the bromo substituent on the electron-deficient pyridine ring could potentially participate in transition-metal-catalyzed cross-coupling reactions under biocompatible conditions. The development of such bio-orthogonal coupling strategies is an active area of research. reading.ac.uk Future work could explore the possibility of using this compound as a scaffold to attach to biomolecules, enabling their visualization or the study of their function in a cellular environment. nih.gov

Table 2: Potential Bio-orthogonal and Bioconjugation Applications

Application AreaProposed ApproachPotential Impact
Probe Development Functionalization of the amino or bromo group with reporter molecules (e.g., fluorophores, biotin).Creation of novel probes for imaging and tracking of biomolecules in living cells. nih.gov
Drug Delivery Conjugation of this compound to therapeutic agents and targeting moieties.Development of targeted drug delivery systems with improved efficacy and reduced side effects.
Click Chemistry Modification of the amino group to an azide, enabling participation in copper-free click reactions. wikipedia.orgA versatile tool for bioconjugation with a wide range of alkyne-modified biomolecules.

Development of Asymmetric Synthetic Routes Utilizing the Isonicotinate (B8489971) Core

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries. Chiral pyridine-containing ligands have emerged as privileged structures in asymmetric catalysis. acs.orgacs.orgnih.gov The rigid framework of this compound provides an excellent starting point for the design and synthesis of novel chiral ligands.

Future research should target the development of asymmetric routes to functionalize the isonicotinate core. For example, the amino group could be transformed into a chiral auxiliary, which could then direct stereoselective transformations at other positions of the pyridine ring. Alternatively, the bromo and amino groups can be used as anchor points to build more complex chiral ligand architectures. rsc.org The successful development of such ligands could pave the way for new and efficient asymmetric catalytic reactions. nih.govyoutube.com

Table 3: Strategies for Asymmetric Synthesis

Synthetic StrategyDescriptionPotential Ligand Type
Chiral Auxiliary Approach Conversion of the amino group into a chiral moiety to direct subsequent stereoselective reactions.Planar chiral pyridine ligands.
Scaffold-Based Ligand Synthesis Utilization of the amino and bromo groups as points of diversification to construct complex chiral multidentate ligands.P,N-ligands, N,N'-ligands. rsc.org
Asymmetric Catalysis Employing the developed chiral ligands in transition-metal-catalyzed asymmetric transformations.Catalysts for asymmetric hydrogenation, allylic alkylation, and cyclopropanation. rsc.org

Investigation of Supramolecular Assembly and Potential in Materials Science

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The functional groups on this compound, including the hydrogen bond donating amino group and the hydrogen bond accepting pyridine nitrogen and ester carbonyl, make it an ideal building block for supramolecular assemblies. researchgate.net

Future investigations should explore the self-assembly of this molecule and its derivatives into well-defined supramolecular structures such as chains, layers, or three-dimensional networks. nih.gov The presence of the bromo substituent also opens the possibility of forming halogen-bonded assemblies. The resulting supramolecular materials could exhibit interesting properties with applications in areas such as crystal engineering, gas storage, and separation. Furthermore, isonicotinate derivatives have been shown to form coordination polymers and metal-organic frameworks (MOFs), suggesting that this compound could be a valuable precursor for the synthesis of novel functional materials. nih.govmdpi.com

Table 4: Supramolecular and Materials Science Exploration

Research FocusApproachPotential Applications
Crystal Engineering Studying the hydrogen and halogen bonding patterns in the solid state of this compound and its derivatives.Design of materials with predictable crystal packing and physical properties.
Coordination Polymers/MOFs Reaction of this compound with various metal ions.Development of porous materials for gas storage, separation, and catalysis. nih.gov
Functional Dyes Chemical modification of the amino and bromo groups to create extended π-conjugated systems.Synthesis of novel dyes with potential applications in optoelectronics.

Emerging Reaction Pathways and Unconventional Functionalization Strategies

Moving beyond classical reactivity, the exploration of emerging and unconventional reaction pathways for the functionalization of this compound holds immense potential for the discovery of novel molecular architectures and synthetic methodologies. The inherent reactivity of the substituted pyridine ring can be harnessed in innovative ways.

Future research could focus on late-stage functionalization of the C-H bonds of the pyridine ring, a strategy that is gaining prominence in drug discovery and development. Photocatalysis could also be employed to enable novel transformations that are not accessible through traditional thermal methods. acs.org For example, radical-based reactions initiated by light could lead to the introduction of new functional groups at various positions on the pyridine ring. The development of such unconventional functionalization strategies would significantly expand the synthetic utility of this compound.

Table 5: Emerging and Unconventional Functionalization Strategies

Reaction TypePotential TransformationSignificance
C-H Functionalization Direct introduction of aryl, alkyl, or other functional groups onto the pyridine ring, bypassing the need for pre-functionalized starting materials.More atom- and step-economical synthesis of complex pyridine derivatives.
Photoredox Catalysis Light-mediated radical reactions for novel bond formations.Access to unique reactivity patterns and molecular structures under mild conditions. acs.org
Flow Chemistry Utilization of microreactor technology for controlled and efficient synthesis and functionalization.Improved reaction yields, safety, and scalability.

Q & A

Q. What are the established synthetic routes for Ethyl 3-Amino-5-bromoisonicotinate, and what reaction conditions are optimal?

The compound is synthesized via bromination of ethyl nicotinate followed by amination. Bromination typically employs bromine or brominating agents (e.g., NBS) in solvents like acetic acid or dichloromethane. The amination step introduces the amino group using ammonia or amine sources under controlled pH and temperature. Reaction optimization includes monitoring reaction progress via TLC and adjusting stoichiometry to minimize side products .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the positions of the bromine and amino groups on the pyridine ring.
  • Mass Spectrometry (MS) : For molecular weight validation (245.07 g/mol) and fragmentation pattern analysis.
  • IR Spectroscopy : To identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, N-H stretches for the amino group). PubChem and EPA DSSTox provide reference spectral data for cross-validation .

Q. What are the common chemical reactions involving this compound?

The compound undergoes:

  • Substitution : Bromine can be replaced by nucleophiles (e.g., OH⁻, alkylamines) using bases like NaOH or catalytic Pd couplings.
  • Reduction : LiAlH₄ reduces the ester to a primary alcohol while preserving the amino and bromine groups.
  • Oxidation : KMnO₄ or H₂O₂ converts the amino group to nitro under acidic conditions. Products include ethyl 6-hydroxy-5-bromonicotinate (substitution) and ethyl 6-nitro-5-bromonicotinate (oxidation) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for bromination or amination steps?

Systematic optimization involves:

  • Design of Experiments (DoE) : Varying solvent polarity (e.g., DCM vs. acetic acid), temperature, and catalyst loading.
  • Analytical Monitoring : Use HPLC or GC-MS to quantify intermediates and byproducts.
  • Controlled Amination : Ensure anhydrous conditions to prevent hydrolysis of the ester group during amination .

Q. How to design a multi-step synthesis using this compound as a building block for bioactive molecules?

Example workflow:

  • Step 1 : Protect the amino group with Boc anhydride to prevent undesired reactions.
  • Step 2 : Perform Suzuki-Miyaura coupling on the bromine site to introduce aryl/heteroaryl groups.
  • Step 3 : Deprotect the amino group under acidic conditions (e.g., TFA) for further functionalization. Retrosynthetic tools (e.g., AI-driven platforms) can predict feasible routes and optimize step sequences .

Q. What challenges arise in isolating amine derivatives from reaction mixtures, and how are they addressed?

Challenges include:

  • Polarity Overlap : Use gradient elution in column chromatography (silica gel, hexane/EtOAc).
  • Acid-Base Extraction : Adjust pH to isolate ionizable amine products.
  • Protection Strategies : Boc or Fmoc protection improves solubility and reduces side reactions during purification .

Q. How to control competing reaction pathways during functionalization of the bromine or amino groups?

Strategies include:

  • Selective Catalysis : Pd-based catalysts for site-specific cross-couplings.
  • Temperature Modulation : Lower temperatures suppress nitro formation during oxidation.
  • Protecting Groups : Temporarily block the amino group during bromine substitution to avoid dual reactivity .

Q. What stability considerations are critical for storing or handling this compound?

The compound is sensitive to:

  • Moisture : Store desiccated at 2–8°C to prevent ester hydrolysis.
  • Light : Amber vials minimize photodegradation of the bromine substituent. Stability assays (e.g., accelerated aging studies) guide storage protocols .

Data Contradiction and Validation

Q. How to address inconsistencies in reported NMR chemical shifts for this compound?

Variations arise from solvent effects (DMSO vs. CDCl₃) or pH-dependent tautomerism. Validate via:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm coupling patterns.
  • X-ray Crystallography : Definitive structural confirmation if crystalline forms are obtainable .

Q. What computational methods support the interpretation of experimental data for this compound?

Density Functional Theory (DFT) calculations predict:

  • Electronic Effects : Bromine’s electron-withdrawing impact on the pyridine ring.
  • Reactivity Trends : Relative activation energies for substitution vs. oxidation.
    Compare computed spectra (e.g., IR, NMR) with experimental data to validate mechanistic hypotheses .

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Feasible Synthetic Routes

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Ethyl 3-Amino-5-bromoisonicotinate
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Ethyl 3-Amino-5-bromoisonicotinate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.